
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H13NO This compound is a derivative of pyridine, characterized by the presence of a tetrahydro structure and two methyl groups at positions 2 and 6, along with an oxide group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide typically involves the reduction of pyridine derivatives One common method is the hydrogenation of pyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions This process results in the formation of the tetrahydropyridine structure
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it back to its parent pyridine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Wirkmechanismus
The mechanism of action of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of the oxide group enhances its ability to participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydropyridine: Lacks the methyl and oxide groups, making it less reactive.
1,2,3,6-Tetrahydropyridine: Differs in the position of hydrogenation, affecting its chemical properties.
2,3,4,5-Tetrahydropyridine: Similar structure but without the methyl and oxide groups.
Uniqueness
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is unique due to the presence of both methyl groups and the oxide group, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
182129-27-7 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2,6-dimethyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-3-5-7(2)8(6)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
GBTLQTIRJFYWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=[N+]1[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
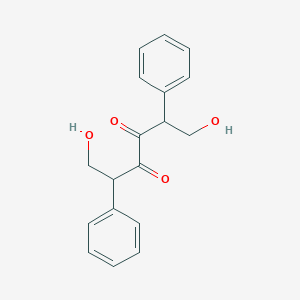
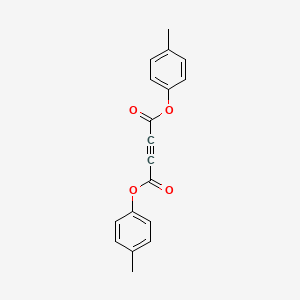
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
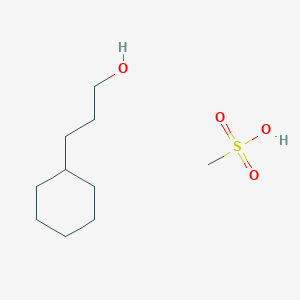
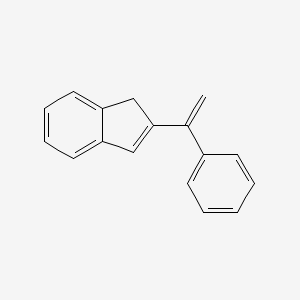
![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)

![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
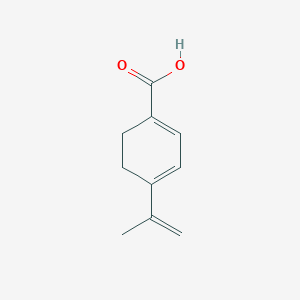
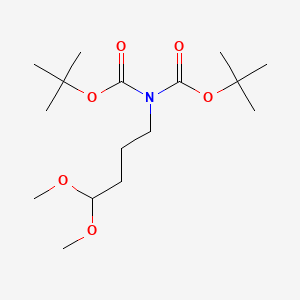
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)

